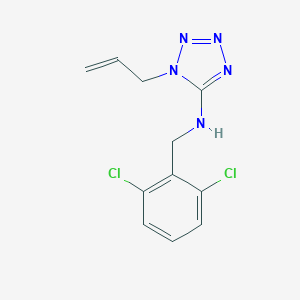![molecular formula C12H13N5O2 B499709 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE CAS No. 878424-42-1](/img/structure/B499709.png)
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles. This compound is characterized by the presence of a benzodioxole group, a prop-2-en-1-yl group, and a tetrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the reaction of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through a reaction with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile in the presence of a catalyst such as copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole group but differs in the presence of a butanamine group instead of the tetrazole ring.
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound also contains the benzodioxole group but has a propanol group instead of the tetrazole ring and prop-2-en-1-yl group.
Uniqueness
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE lies in its combination of the benzodioxole group, prop-2-en-1-yl group, and tetrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
878424-42-1 |
|---|---|
Molecular Formula |
C12H13N5O2 |
Molecular Weight |
259.26g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C12H13N5O2/c1-2-5-17-12(14-15-16-17)13-7-9-3-4-10-11(6-9)19-8-18-10/h2-4,6H,1,5,7-8H2,(H,13,14,16) |
InChI Key |
BEQZSXPXKDHSBX-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C=CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B499626.png)
![N-[4-(methylsulfanyl)benzyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499627.png)
SULFANYL]PROPYL})AMINE](/img/structure/B499629.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)benzyl]propan-1-amine](/img/structure/B499630.png)

![1-[4-(5-{[(Pyridin-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B499633.png)
![N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499634.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499637.png)
![N-(5-bromo-2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499639.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499641.png)
![{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499642.png)
![Dimethyl 5-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]isophthalate](/img/structure/B499643.png)
![1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine](/img/structure/B499645.png)
![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B499647.png)
